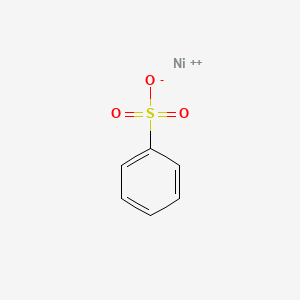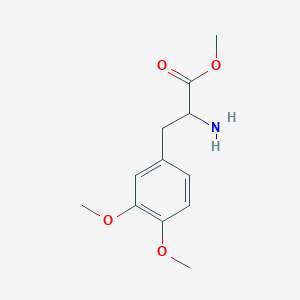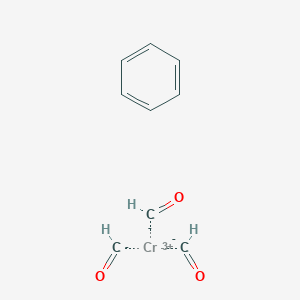
Benzene; chromiumtricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene; chromiumtricarbaldehyde is a compound that combines the aromatic hydrocarbon benzene with chromiumtricarbaldehyde Benzene is a well-known organic compound with the molecular formula C₆H₆, characterized by a ring structure of six carbon atoms with alternating double bonds Chromiumtricarbaldehyde, on the other hand, is a coordination compound involving chromium and three aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene; chromiumtricarbaldehyde typically involves the coordination of chromium with benzene and aldehyde groups. One common method is the reaction of benzene with chromium trioxide (CrO₃) in the presence of an aldehyde source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using chromium salts and benzene derivatives. The process often requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzene; chromiumtricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Scientific Research Applications
Benzene; chromiumtricarbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzene; chromiumtricarbaldehyde involves the coordination of chromium with the benzene ring and aldehyde groups. This coordination can influence the electronic structure and reactivity of the compound. The molecular targets and pathways involved may include interactions with enzymes, proteins, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic hydrocarbon with the formula C₆H₆.
Chromiumtricarbaldehyde: A coordination compound involving chromium and three aldehyde groups.
Benzaldehyde: An aromatic aldehyde with the formula C₆H₅CHO.
Uniqueness
Benzene; chromiumtricarbaldehyde is unique due to its combination of aromatic and coordination chemistry. The presence of both benzene and chromiumtricarbaldehyde components imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9CrO3 |
|---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
benzene;chromium(3+);methanone |
InChI |
InChI=1S/C6H6.3CHO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;3*1H;/q;3*-1;+3 |
InChI Key |
FMMREYSSUZYBRU-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=CC=C1.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


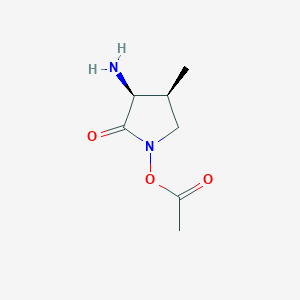
![N-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)hydroxylamine](/img/structure/B15047604.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B15047612.png)
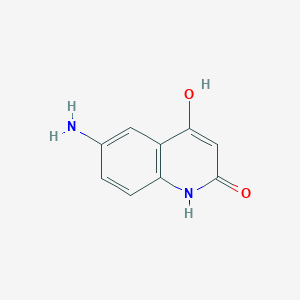
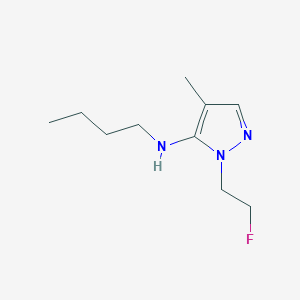
![6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B15047625.png)
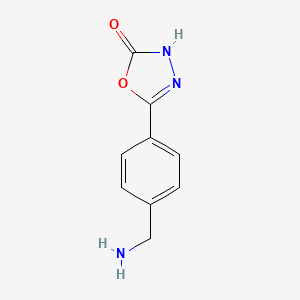
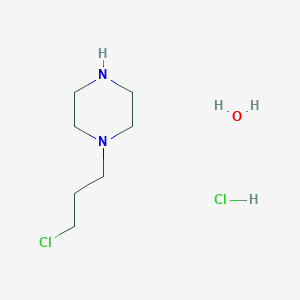
![3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B15047650.png)
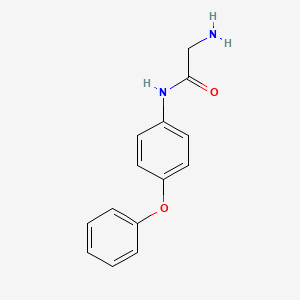
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15047659.png)
![O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B15047667.png)
